molecular formula C25H24O3 B116386 Equilin benzoate CAS No. 6030-80-4

Equilin benzoate

Cat. No. B116386
CAS RN: 6030-80-4
M. Wt: 372.5 g/mol
InChI Key: UIXFQXUDHNMOTI-KJWPAHLWSA-N
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Description

Equilin benzoate is a derivative of Equilin, an estrogenic steroid produced by horses . It is found in high concentrations in the urine of pregnant mares . Equilin is a component of Premarin (conjugated estrogens), a mixture of the water-soluble salts of sulfate esters from estrone, equilin, 17 alpha-dihydroequilin, and other related steroids .


Molecular Structure Analysis

The molecular structure of Equilin benzoate is represented by the chemical formula C25H24O3 . It has a molecular weight of 372.46 .


Physical And Chemical Properties Analysis

Equilin benzoate is a solid substance with an optical activity of [α]22/D +225°, c = 1 in chloroform . Its melting point is between 193-196°C .

Scientific Research Applications

Pharmacokinetics and Transcriptional Effects

A study conducted by Olsvik et al. (2008) investigated the pharmacokinetics and transcriptional effects of emamectin benzoate, a drug related to equilin benzoate, on Atlantic salmon. The study focused on the concentrations of the drug in liver, muscle, and skin, and assessed how it affects Atlantic salmon transcription in the liver. They observed modest effects on transcriptional levels and suggested that the medication may produce a temporary oxidative stress response in liver tissues Olsvik et al., 2008.

Toxic Effects on Male Rats

El-Sheikh and Galal (2015) evaluated the toxic effects of emamectin benzoate on male rats. The study showed significant impacts on various physiological parameters, including a decrease in body weight, blood cell count, and alterations in liver enzyme levels. This research highlights the potential toxic effects of compounds similar to equilin benzoate, which could be relevant in understanding its safety and efficacy El-Sheikh & Galal, 2015.

Impacts on Aquatic Environment

A study by Song et al. (2016) focused on the effects of emamectin benzoate on Daphnia magna, a freshwater crustacean. This research is pertinent as it explores the broader environmental impacts of benzoate compounds, such as equilin benzoate, particularly on non-target aquatic organisms. The findings indicate the potential for hazards to nontarget crustaceans, which could inform environmental risk assessments Song et al., 2016.

Neurobehavioral Toxicity in Rats

Noshy and Azouz (2021) investigated the neurobehavioral toxic effects of emamectin benzoate in rats. They found adverse effects on behavioral, motor, and cognitive brain functions, highlighting the potential neurotoxicity of compounds related to equilin benzoate. This research could be significant in understanding the neurological implications of equilin benzoate use Noshy & Azouz, 2021.

Future Directions

Equilin is developed by the new generation of veterinarians . They follow the current developments in the field of equine nutrition and continuously innovate their products . This suggests that there could be ongoing research and development in the field of Equilin and its derivatives, including Equilin benzoate.

properties

IUPAC Name

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22H,7,11-14H2,1H3/t20-,22+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXFQXUDHNMOTI-KJWPAHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975711
Record name 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Equilin benzoate

CAS RN

6030-80-4
Record name Equilin, benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Equilin benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
WU GARDNER, GM SMITH… - Journal of the …, 1936 - jamanetwork.com
… of equilin benzoate weekly, the injections … Girard of Paris supplied the crystalline equilin and equilin benzoate. The ketoestrin benzoate and hydroxyestrin benzoate were …
Number of citations: 11 jamanetwork.com
WU Gardner, TF Dougherty, WL Williams - Cancer Research, 1944 - AACR
MATERIALS AND METHODS Mice from 7 different inbred strains were used. 1 Both the control and treated mice were kept in an airconditioned room and fed a commercial diet (fox …
Number of citations: 183 aacrjournals.org
WU Gardner - The Anatomical Record, 1937 - Wiley Online Library
… A secoiid estrogenic hormone, equilin benzoate, has been injected into six male mice of the A strain for periods of 16 to 34 weeks at tlie rate of 0.1 mg. weekly. In three mice so treated …
WU Gardner, LC Strong - The Yale Journal of Biology and …, 1940 - ncbi.nlm.nih.gov
Hypophyseal tumors occur rarely in mice. Only one mouse among 11,000 autopsied in Dr. Slye's laboratory showed a hypophyseal tumor. 11 A chromophobe-cell adenoma of the …
Number of citations: 60 www.ncbi.nlm.nih.gov
LD BRISTOL - Journal of the American Medical Association, 1936 - jamanetwork.com
… of equilin benzoate weekly, the injections … Girard of Paris supplied the crystalline equilin and equilin benzoate. The ketoestrin benzoate and hydroxyestrin benzoate were …
Number of citations: 6 jamanetwork.com
WU Gardner, E Allen - The Yale Journal of Biology and Medicine, 1939 - ncbi.nlm.nih.gov
… The equilin, equilin benzoate, and equilenin benzoate were supplied by … EBC=equilin benzoate+cortin S=stilbestrol … 'Yweeldy for 8 weeks and no further injections EB=equilin benzoate …
Number of citations: 71 www.ncbi.nlm.nih.gov
JD O'Brien - Journal of the American Medical Association, 1936 - jamanetwork.com
In September 1932 I 1 presented the report of a case in which the right cerebral hemisphere was removed. Subsequently Dr. W. James Gardner 2 of Cleveland, who performed the …
Number of citations: 15 jamanetwork.com
FJ Lits, A Kirschbaum… - Proceedings of the Society …, 1938 - journals.sagepub.com
In the normal animal lymphoid tissues have been found to be more susceptible than other tissues to the action of colchicine. Waves of mitoses and pyknoses are found in the thymus, …
Number of citations: 15 journals.sagepub.com
FJ Lits, A Kirschbaum, LC Strong - The American Journal of Cancer, 1938 - AACR
Colchicine is one of the alkaloids obtainable from the bulb, seeds, and leaves of Colchicum autumnale, Linnaeus. This plant, commonly called “false saffron,” “bastard saffron,” “dog-…
Number of citations: 51 aacrjournals.org
JW Cook, GAD Haslewood, CL Hewett, I Hieger… - The American Journal of …, 1937 - AACR
Chemical Relationships Group I: Cholanthrene Derivatives The carcinogenic compounds of the cholanthrene group merit separate consideration on account of their chemical …
Number of citations: 67 aacrjournals.org

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